benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate
Description
Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate (CID 74929537) is a carbamate derivative featuring a 5,5-dimethyl-2-oxooxolane (γ-lactone) ring system. Its molecular formula is C₁₄H₁₇NO₄, with a molecular weight of 263.29 g/mol . Key structural attributes include:
- A benzyl carbamate group (C₆H₅CH₂OCONH-), which serves as a protective moiety for the amine.
- A 5,5-dimethyl-2-oxooxolan-3-yl backbone, characterized by a γ-lactone ring substituted with two methyl groups at C5 and a ketone at C2.
Predicted collision cross-section (CCS) values for its adducts range from 159.7 Ų ([M+H]⁺) to 169.5 Ų ([M+Na]⁺), indicating moderate molecular size and polarity .
Properties
IUPAC Name |
benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(2)8-11(12(16)19-14)15-13(17)18-9-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNDZSJEZBTGAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(=O)O1)NC(=O)OCC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30239-01-1 | |
| Record name | benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate typically involves the reaction of benzyl chloroformate with 5,5-dimethyl-2-oxooxolane-3-amine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Scientific Research Applications
Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate has several notable applications across different scientific disciplines:
Chemistry
- Intermediate in Synthesis: It serves as an intermediate in the synthesis of more complex molecules. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions are significant for modifying the compound for specific applications in drug development and synthetic chemistry.
Biology
- Enzyme Inhibition Studies: The compound is being investigated for its potential role in studies involving enzyme inhibition and protein interactions. Preliminary data suggest that it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain biochemical pathways.
- Therapeutic Potential: Research into its therapeutic effects is ongoing, with initial findings indicating possible anti-inflammatory or anticancer properties. Further studies are necessary to elucidate the specific mechanisms and efficacy of this compound in biological systems.
Medicine
- Drug Development: The structural features of this compound suggest potential pharmacological properties that could be harnessed in drug development. Its ability to modify biological activity makes it a candidate for creating new therapeutic agents.
Industry
- Material Development: The compound may also find applications in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
tert-Butyl N-[(3S)-5,5-Dimethyl-2-oxooxolan-3-yl]carbamate (Compound 42)
Structural Similarities and Differences :
Functional Comparison :
- Deprotection Conditions: Boc groups are cleaved under acidic conditions (e.g., trifluoroacetic acid), whereas benzyl carbamates require hydrogenolysis (H₂/Pd-C) . This makes the Boc variant more suitable for acid-tolerant synthetic pathways.
Phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate (Formula 4)
Structural Similarities and Differences :
Functional Comparison :
- Reactivity : The trifluoroethylamine group enhances electrophilicity, making this compound reactive in nucleophilic acyl substitution reactions.
- Applications : Acts as an intermediate in the synthesis of fluorinated pharmaceuticals, leveraging the stability of the benzyl carbamate group during multi-step reactions .
N-(2,6-Dimethylphenyl)-5-propan-2-yl-oxazole-3-carboxamide
Structural Similarities and Differences :
Functional Comparison :
- Pharmacological Relevance : Oxazole derivatives are common in drug discovery (e.g., kinase inhibitors), but this compound’s carboxamide group lacks the hydrolytic lability of carbamates.
- Stability : Carboxamides are generally more stable under physiological conditions than carbamates, limiting direct comparability in synthetic applications .
Biological Activity
Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate is a chemical compound with the molecular formula C₁₄H₁₇N₁O₄. Its unique structure includes a carbamate functional group attached to a 5,5-dimethyl-2-oxooxolane moiety, which suggests potential biological activities. This article explores the compound's biological activity, structural characteristics, and potential applications based on current research findings.
Structural Characteristics
The compound's structure is characterized by:
- Molecular Formula : C₁₄H₁₇N₁O₄
- Functional Groups : Carbamate and oxolane ring
- Lipophilicity : Enhanced by the benzyl group, which may influence its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound is still under investigation. However, preliminary studies suggest several potential pharmacological properties:
- Enzyme Inhibition : Compounds with similar structures have shown enzyme inhibitory activities, which could indicate potential therapeutic applications.
- Antimicrobial Properties : Preliminary data suggest that this compound may exhibit antimicrobial effects, making it a candidate for further exploration in drug development.
- Binding Affinity : Interaction studies indicate possible binding to biological targets such as enzymes and receptors, warranting further investigation into its therapeutic potential.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Similarity | Unique Features |
|---|---|---|---|
| Benzyl N-(2-oxooxolan-3-yl)carbamate | C₁₂H₁₃N₁O₄ | 0.96 | Lacks dimethyl substitution |
| (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate | C₁₂H₁₃N₁O₄ | 0.97 | Different ring structure |
| Benzyl N-(4-methoxycarbonylamino)-4-methoxybutanoic acid | C₁₅H₁₉N₂O₄ | 0.94 | Contains additional methoxy groups |
The unique presence of the 5,5-dimethyl substitution in this compound may influence its biological activity and chemical reactivity compared to these similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
